- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Cas no 742049-41-8 (Isavuconazonium)

Isavuconazonium structure
Nombre del producto:Isavuconazonium
Número CAS:742049-41-8
MF:C35H35F2N8O5S
Megavatios:717.764812707901
CID:5037720
Isavuconazonium Propiedades químicas y físicas
Nombre e identificación
-
- Isavuconazonium
- Isavuconazonium ion
- Isavuconazonium [USAN]
- Isavuconazonium (USAN)
- VH2L779W8Q
- BCP23773
- DB06636
- 1-((2R,3R)-3-(4-(4-Cyanophenyl)-1,3-thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-((1RS)-1-(methyl-(3-(((methylamino)acetyloxy)methyl)pyridin-2-yl)carbamoyloxy(ethyl)-1,2,4-triazolium
- Glycine, N-methyl-, (2-(((1-(1-((2R,3R)-3-(4-(4-cya
-
- Renchi: 1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1
- Clave inchi: RSWOJTICKMKTER-QXLBVTBOSA-N
- Sonrisas: S1C=C(C2C=CC(C#N)=CC=2)N=C1[C@H](C)[C@@](C1C=C(C=CC=1F)F)(CN1C=[N+](C=N1)C(C)OC(N(C)C1C(=CC=CN=1)COC(CNC)=O)=O)O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 13
- Recuento de átomos pesados: 51
- Cuenta de enlace giratorio: 15
- Complejidad: 1210
- Xlogp3: 4.1
- Superficie del Polo topológico: 188
Isavuconazonium PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN4037649-1mg |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 1mg |
RMB 1216.00 | 2025-02-21 | |
Cooke Chemical | LN4037649-500ug |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 500ug |
RMB 644.00 | 2023-09-07 | |
Cooke Chemical | LN4037649-5mg |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 5mg |
RMB 4612.00 | 2025-02-21 | |
Cooke Chemical | LN4037649-500g |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 500g |
RMB 644.00 | 2025-02-21 |
Isavuconazonium Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
Referencia
- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
Referencia
- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
- Preparation of isavuconazonium sulfate, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt
Referencia
- Preparation of isavuconazole sulfate, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
Referencia
- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C
Referencia
- Process for the preparation of isavuconazonium sulfate, India, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation of isavuconazonium sulfate, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C
Referencia
- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,
Isavuconazonium Raw materials
- Chlorosulfate
- Sulfate, hydrogen(8CI,9CI)
- Isavuconazole
- Sulfate (7CI,8CI,9CI)
- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- NND-2252305
- Isavuconazonium
- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide
- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- Isavuconazonium iodide hydrochloride
Isavuconazonium Preparation Products
Isavuconazonium Literatura relevante
-
Alexander P. Voronin,Nikita A. Vasilev,Artem O. Surov,Andrei V. Churakov,German L. Perlovich CrystEngComm 2021 23 8513
-
2. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426
-
3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidatesMurugaiah A. M. Subbaiah,Jarkko Rautio,Nicholas A. Meanwell Chem. Soc. Rev. 2024 53 2099
-
Jayapradha Ramakrishnan,Sudarshan Singh Rathore,Thiagarajan Raman RSC Adv. 2016 6 42387
-
Devashish Mehta,Varsha Saini,Avinash Bajaj RSC Med. Chem. 2023 14 1603
742049-41-8 (Isavuconazonium) Productos relacionados
- 2936627-30-2((3-Bromo-2,5,6-trifluorophenyl)boronic acid)
- 896838-67-8(2-(1H-imidazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo7.3.0.0^{3,7}dodeca-2,7,9,11-tetraene)
- 1240529-55-8(2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate)
- 2137543-99-6(INDEX NAME NOT YET ASSIGNED)
- 1215670-87-3(4-{4-(Trifluoromethyl)pyrimidin-2-yloxy}aniline)
- 1157635-91-0(2-(3-fluorophenyl)pentan-2-ol)
- 2171725-56-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylbenzoic acid)
- 1410292-17-9(2-acetamido-3-methyl-2-phenylbutanoic acid)
- 2172532-09-9(3-(2-cyclobutylethyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1704075-38-6(2-(5-bromo-2,3-dimethoxyphenyl)propan-2-amine)
Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
